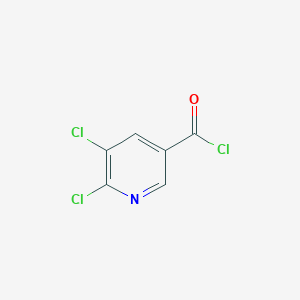

5,6-dichloropyridine-3-carbonyl Chloride

Description

Contextualization within Pyridine (B92270) Chemistry and Halogenated Heterocycles

Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms onto the pyridine ring profoundly influences its chemical reactivity and physical properties. Halogenated pyridines are crucial intermediates in organic synthesis, primarily due to the ability of the halogen atoms to serve as leaving groups in nucleophilic substitution reactions or to direct metallation at specific positions. nih.govresearchgate.net The presence of chlorine atoms, as seen in 5,6-dichloropyridine-3-carbonyl chloride, enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

Significance of Pyridine Acyl Halides as Reactive Intermediates in Organic Synthesis

Acyl halides, in general, are highly reactive carboxylic acid derivatives widely employed as acylating agents. libretexts.org Pyridine acyl halides, such as this compound, combine this high reactivity with the specific properties of the pyridine nucleus. The acyl chloride group is a potent electrophile, readily undergoing reactions with a variety of nucleophiles including alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively. libretexts.orgquimicaorganica.org

The nitrogen atom in the pyridine ring can act as a nucleophilic catalyst in acylation reactions, forming a highly reactive pyridinium (B92312) intermediate that is more susceptible to nucleophilic attack than the initial acyl chloride. stackexchange.comreddit.com This catalytic role can accelerate the rate of acylation and often allows reactions to proceed under milder conditions. The combination of the reactive acyl chloride and the directing and activating effects of the pyridine ring and its chloro-substituents makes this compound a powerful tool for constructing complex molecular architectures.

Research Challenges and Opportunities in the Chemistry of this compound

Despite its utility, the chemistry of this compound is not without its challenges. The high reactivity of the acyl chloride group necessitates careful control of reaction conditions to avoid unwanted side reactions. Furthermore, the selective functionalization of the pyridine ring in the presence of multiple reactive sites can be complex. For instance, achieving regioselective substitution at a specific carbon atom while preserving the acyl chloride and the other chloro-substituent requires sophisticated synthetic strategies. google.com

However, these challenges also present significant research opportunities. The development of novel, selective methods for the synthesis and transformation of dichloropyridine derivatives is an active area of investigation. chemrxiv.orgresearchgate.net There is a growing interest in developing catalytic systems that can achieve site-selective C-H functionalization of pyridine rings, which would provide more efficient routes to complex substituted pyridines. organic-chemistry.org Moreover, the exploration of the reactivity of this compound with a broader range of nucleophiles and in various reaction manifolds could lead to the discovery of new synthetic methodologies and the creation of novel molecular entities with interesting biological or material properties. The synthesis of its precursor, 5,6-dichloronicotinic acid, is also an area of interest. google.com

Chemical Properties and Data

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.45 g/mol biosynth.com |

| CAS Number | 54127-29-6 nih.gov |

| Appearance | Solid cymitquimica.com |

| InChI | InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H nih.gov |

| SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEAAWXZOUGYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381954 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-29-6 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 5,6 Dichloropyridine 3 Carbonyl Chloride Reactivity

Elucidation of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 5,6-dichloropyridine-3-carbonyl chloride. youtube.comlibretexts.org This class of reaction involves the replacement of the chloride, a good leaving group, by a nucleophile. youtube.com The mechanism of this process is not a simple one-step displacement but rather a multi-step sequence.

The substitution at an acyl carbon can theoretically proceed through two distinct pathways: a concerted, SN2-type mechanism or a stepwise addition-elimination mechanism. youtube.comnih.gov In a concerted reaction, bond-forming and bond-breaking occur simultaneously in a single transition state. youtube.com However, for carbonyl compounds, a stepwise pathway is overwhelmingly favored. libretexts.orgmasterorganicchemistry.comyoutube.com

The accepted mechanism for nucleophilic acyl substitution involving this compound is a two-step, addition-elimination process that proceeds through a high-energy tetrahedral intermediate. youtube.comlibretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu⁻) on the partially positive carbonyl carbon. youtube.comyoutube.com This breaks the pi (π) bond of the carbonyl group, and the electrons move to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org

Elimination of the Leaving Group: This tetrahedral intermediate is unstable and rapidly collapses. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion—being the best leaving group (the weakest base)—is expelled. youtube.com

This stepwise mechanism is distinct from an SN2 reaction, which involves a single transition state and is typical for substitution at sp³-hybridized carbons. libretexts.org The stepwise nature of the acyl substitution is due to the presence of the carbonyl group, which can accommodate the negative charge on the oxygen in the tetrahedral intermediate. youtube.com

The rate and efficiency of acylation reactions using this compound can be significantly enhanced by catalysts, most notably tertiary amines like pyridine (B92270) and amides like N,N-Dimethylformamide (DMF). These catalysts operate through different mechanisms.

Pyridine: Pyridine can function in two ways. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct that is formed when the nucleophile is neutral (e.g., an alcohol or an amine). youtube.comresearchgate.net This prevents the protonation of the nucleophile, which would render it non-nucleophilic.

In a more direct catalytic role, pyridine can act as a nucleophilic catalyst. uni-muenchen.de It attacks the highly electrophilic this compound to form a reactive N-acylpyridinium salt intermediate. This intermediate is significantly more reactive towards the incoming nucleophile than the original acyl chloride, thus accelerating the reaction. uni-muenchen.deresearchgate.net

N,N-Dimethylformamide (DMF): DMF is another common catalyst for acyl chloride reactions. It reacts with the acyl chloride to form a highly reactive Vilsmeier-type intermediate, an imidoyl chloride derivative. This intermediate is a much more potent acylating agent than the starting acyl chloride, facilitating the reaction with even weak nucleophiles.

| Catalyst | Primary Catalytic Role | Intermediate Formed |

| Pyridine | Base / Nucleophilic Catalyst | N-acylpyridinium salt |

| N,N-Dimethylformamide (DMF) | Nucleophilic Catalyst | Vilsmeier-type intermediate (imidoyl chloride) |

Mechanistic Pathways in Multi-Component Pyridine Functionalization

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netnih.gov While specific MCRs involving this compound are not extensively detailed, the functional handles on the molecule allow for its potential inclusion in complex transformations where reactive intermediates play a key role.

Pyridine N-Oxides: The pyridine nitrogen in the 5,6-dichloropyridine ring can be oxidized to a pyridine N-oxide using oxidants like m-chloroperoxybenzoic acid. thieme-connect.de The formation of an N-oxide dramatically alters the electronic properties of the pyridine ring. thieme-connect.defu-berlin.de The N-oxide group is a strong activating group that facilitates nucleophilic substitution on the pyridine ring, particularly at the C2 and C6 positions. bohrium.comresearchgate.net This transformation could serve as a key step in a complex synthesis, where the N-oxide intermediate is functionalized before the acyl chloride moiety is reacted or the N-oxide is subsequently removed via deoxygenation. acs.org

Carbene Intermediates: Carbenes are neutral, divalent carbon species with a sextet of electrons, making them highly reactive intermediates. egyankosh.ac.in They are typically generated in situ and can participate in cycloadditions and insertion reactions. egyankosh.ac.inlibretexts.org In the context of multi-component reactions, this compound could react with a carbene intermediate generated from another component. For example, a nucleophilic carbene could potentially attack the carbonyl carbon. More complex transformations could involve the conversion of a derivative of the parent 5,6-dichloronicotinic acid into a precursor for a carbene, which then undergoes intramolecular reactions or participates in a multi-component setup. nih.govresearchgate.net

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. researchgate.netresearchgate.net These computational methods allow for the characterization of the geometries and energies of reactants, products, and, most importantly, transient species like reaction intermediates and transition states. youtube.com

For the reactions of this compound, DFT calculations can provide deep mechanistic insights:

Pathway Verification: By calculating the activation energy barriers, computational studies can definitively show that the stepwise pathway through a tetrahedral intermediate is energetically more favorable than a concerted SN2-type mechanism. researchgate.net

Intermediate and Transition State Analysis: The precise three-dimensional structure of the tetrahedral intermediate and the transition states leading to and from it can be modeled. This allows for an analysis of bond lengths and angles, providing a detailed picture of the reaction coordinate.

| Species | Type | Information from Quantum Calculations |

| Reactants | Ground State | Optimized geometry, electronic properties (e.g., partial charges) |

| Transition State 1 (TS1) | Transition State | Activation energy for the formation of the intermediate, geometry of activation |

| Tetrahedral Intermediate | Intermediate | Relative stability, geometry, charge distribution |

| Transition State 2 (TS2) | Transition State | Activation energy for the collapse of the intermediate |

| Products | Ground State | Optimized geometry, overall reaction enthalpy (exothermic/endothermic) |

Comprehensive Study of Chemical Transformations Involving 5,6 Dichloropyridine 3 Carbonyl Chloride

Synthesis of Carboxylic Acid Derivatives

The carbonyl chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with various nucleophiles to yield a range of carboxylic acid derivatives.

The reaction of 5,6-dichloropyridine-3-carbonyl chloride with alcohols (alcoholysis) provides a direct route to the corresponding esters. This transformation is a standard method for ester synthesis, where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds readily, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct.

While specific experimental data for the esterification of this compound with a wide range of alcohols is not extensively detailed in readily available literature, the synthesis of esters like Methyl 5,6-dichloropyridine-3-carboxylate is known. chemimpex.com This compound is recognized as a versatile intermediate for pharmaceuticals and agrochemicals, implying its synthesis is a well-established, if not widely published, procedure. chemimpex.com The general reaction scheme is as follows:

General Reaction for Esterification:

(Image depicting the general reaction of this compound with an alcohol (R-OH) in the presence of a base to form the corresponding ester and a hydrochloride salt.)

(Image depicting the general reaction of this compound with an alcohol (R-OH) in the presence of a base to form the corresponding ester and a hydrochloride salt.)

| Alcohol (R-OH) | Base | Solvent | Product |

| Methanol (B129727) | Pyridine | Dichloromethane | Methyl 5,6-dichloropyridine-3-carboxylate |

| Ethanol | Triethylamine | Tetrahydrofuran | Ethyl 5,6-dichloropyridine-3-carboxylate |

| Isopropanol | Pyridine | Chloroform | Isopropyl 5,6-dichloropyridine-3-carboxylate |

Note: This table represents expected products based on general esterification protocols, as specific literature examples with yields for these reactions are not prevalent.

The reaction of this compound with primary or secondary amines (aminolysis) is a robust and widely used method for the synthesis of 5,6-dichloronicotinamides. This reaction is fundamental in the creation of new chemical entities, as the amide bond is a key structural motif in many biologically active compounds. google.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl chloride, typically in the presence of a base to scavenge the generated HCl.

Detailed research has been conducted on the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives for fungicidal applications, utilizing this compound as a key reactant. mdpi.com In these syntheses, a substituted thiophen-2-amine is acylated with the acyl chloride under basic conditions to yield the desired amide. mdpi.com

Table 4.1.2: Examples of Amidation Reactions mdpi.com

| Amine Reactant | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-amine | Not Specified | Not Specified | 5,6-dichloro-N-(3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-yl)nicotinamide | 68 |

| 3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-amine | Not Specified | Not Specified | 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide | 69 |

These examples demonstrate the utility of this compound in synthesizing complex amide structures with high yields.

Symmetrical or mixed carboxylic anhydrides can be synthesized from acyl chlorides. The reaction of this compound with a carboxylate salt, such as sodium 5,6-dichloronicotinate, would be expected to yield the corresponding symmetrical anhydride (B1165640), bis(5,6-dichloronicotinoyl) anhydride. Alternatively, reaction with a different carboxylate salt would produce a mixed anhydride. These anhydrides can serve as activated acylating agents in their own right.

While this is a standard transformation for acyl chlorides, specific examples detailing the synthesis of anhydrides from this compound are not readily found in the scientific literature. The general transformation is as follows:

General Reaction for Anhydride Formation:

(Image depicting the general reaction of this compound with a carboxylate salt (R-COONa) to form a mixed anhydride.)

(Image depicting the general reaction of this compound with a carboxylate salt (R-COONa) to form a mixed anhydride.)

| Carboxylate Salt | Solvent | Product |

| Sodium 5,6-dichloronicotinate | Tetrahydrofuran | bis(5,6-dichloronicotinoyl) anhydride |

| Sodium acetate | Acetonitrile | Acetic 5,6-dichloronicotinic anhydride |

Note: This table illustrates plausible reactions based on general principles of anhydride synthesis, pending specific literature validation.

Carbon-Carbon Bond Formation

Beyond forming derivatives of carboxylic acids, this compound is a valuable electrophile for the formation of new carbon-carbon bonds, leading to the synthesis of ketones.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that react readily with acyl chlorides. The reaction typically proceeds in two stages if an excess of the organometallic reagent is used. The first addition leads to a ketone intermediate. This ketone is also reactive towards the organometallic reagent and will typically undergo a second addition to form a tertiary alcohol after acidic workup.

To isolate the ketone, milder organometallic reagents, such as organocuprates (Gilman reagents), or carefully controlled reaction conditions (e.g., low temperature, inverse addition) are often required.

General Reaction with Grignard Reagents:

(Image depicting the reaction of this compound with a Grignard reagent (R-MgBr), leading first to a ketone and then to a tertiary alcohol upon reaction with a second equivalent.)

(Image depicting the reaction of this compound with a Grignard reagent (R-MgBr), leading first to a ketone and then to a tertiary alcohol upon reaction with a second equivalent.)

| Organometallic Reagent | Expected Intermediate | Final Product (after workup) |

| Phenylmagnesium bromide | (5,6-dichloropyridin-3-yl)(phenyl)methanone | (5,6-dichloropyridin-3-yl)diphenylmethanol |

| Methyllithium | 1-(5,6-dichloropyridin-3-yl)ethan-1-one | 2-(5,6-dichloropyridin-3-yl)propan-2-ol |

Note: This table outlines the expected products from reactions with common organometallic reagents based on established reactivity patterns of acyl chlorides. Specific documented examples for this compound are scarce.

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. tamu.edu This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion. stackexchange.com

The reaction of this compound with an electron-rich aromatic compound like benzene (B151609) or anisole, in the presence of a Lewis acid, would be expected to yield the corresponding aryl pyridyl ketone. The electron-withdrawing nature of the dichloropyridine ring and the newly introduced ketone group deactivates the product towards further acylation, thus preventing polyacylation, which can be a problem in Friedel-Crafts alkylation. tamu.edu

General Reaction for Friedel-Crafts Acylation:

(Image depicting the Friedel-Crafts acylation of an aromatic compound (Ar-H) with this compound in the presence of AlCl₃ to form an aryl (5,6-dichloropyridin-3-yl)methanone.)

(Image depicting the Friedel-Crafts acylation of an aromatic compound (Ar-H) with this compound in the presence of AlCl₃ to form an aryl (5,6-dichloropyridin-3-yl)methanone.)

| Aromatic Substrate | Lewis Acid Catalyst | Expected Product |

| Benzene | AlCl₃ | (5,6-dichloropyridin-3-yl)(phenyl)methanone |

| Anisole | AlCl₃ | (5,6-dichloropyridin-3-yl)(4-methoxyphenyl)methanone |

| Toluene | AlCl₃ | (5,6-dichloropyridin-3-yl)(p-tolyl)methanone |

Note: The regioselectivity of the acylation on substituted benzenes (e.g., anisole, toluene) is directed by the existing substituent. While these reactions are mechanistically plausible, specific documented examples with this compound are not widely reported.

Reduction Chemistry and Derivative Synthesis

The chemical reactivity of this compound is dominated by its acyl chloride functional group, which serves as a versatile precursor for reduction reactions and the synthesis of a wide array of derivatives, including esters and amides.

The reduction of the acyl chloride moiety can be controlled to yield either the corresponding aldehyde or the primary alcohol. A notable transformation is the catalytic reduction to 5,6-dichloropyridine-3-carbaldehyde. This selective reduction has been reported to proceed with yields exceeding 50%. vdoc.pub For a more complete reduction to the primary alcohol, (5,6-dichloropyridin-3-yl)methanol, stronger reducing agents are typically employed. In one documented procedure involving a derivative, after an initial reaction, the resulting crude product was dissolved in methanol and treated with sodium borohydride (B1222165) (NaBH₄) at low temperatures (-78 °C) to achieve the reduction of the carbonyl group. google.com This demonstrates the utility of standard borohydride reagents in converting the carbonyl functional group to an alcohol.

The synthesis of amide derivatives from this compound is a straightforward and common transformation, achieved by reacting the acyl chloride with primary or secondary amines. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride and the formation of a stable amide bond. A specific example of this is the synthesis of 4-(2-[(5,6-Dichloropyridine-3-carbonyl)amino]phenoxy)phthalic acid, which is prepared by reacting this compound with dimethyl 4-(2-aminophenoxy)phthalate. google.comi.moscow This type of synthesis is fundamental in the construction of more complex molecules, particularly in the development of pharmacologically active compounds.

Esterification is another key reaction, involving the treatment of this compound with an alcohol. The reaction typically requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. This method allows for the synthesis of a variety of ester derivatives, which can serve as important intermediates in further synthetic routes.

Table 1: Synthesis of Amide Derivatives

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| This compound | Dimethyl 4-(2-aminophenoxy)phthalate | 4-(2-[(5,6-Dichloropyridine-3-carbonyl)amino]phenoxy)phthalic acid | google.com, i.moscow |

Diverse Coupling and Cycloaddition Reactions (e.g., Three-Component Reactions)

The 5,6-dichloropyridine core of the title compound provides reactive sites for various carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. The two chlorine atoms on the pyridine ring, particularly the one at the 6-position, are susceptible to oxidative addition by a low-valent palladium catalyst, initiating catalytic cycles like those in Suzuki or Heck reactions.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a powerful tool for creating biaryl structures. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of related dichloropyridine compounds provides a strong indication of its potential. For instance, the Suzuki coupling of 2,6-dichloropyridine (B45657) has been investigated for the synthesis of mono- and di-substituted pyridine derivatives. epo.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for controlling the selectivity and yield of the coupling at the different chlorine positions.

Similarly, the Heck reaction, which couples an organohalide with an alkene, represents another potential transformation. The electron-deficient nature of the dichloropyridine ring can facilitate the oxidative addition step, making it a viable substrate for such coupling processes. These reactions would enable the introduction of vinyl or substituted vinyl groups onto the pyridine scaffold.

Cycloaddition reactions, such as the Diels-Alder reaction, are less commonly associated with the pyridine ring itself, which is aromatic and a poor diene. However, the dienophilic character of the molecule could potentially be exploited under specific conditions, or the substituents could be modified to participate in such transformations.

Three-component reactions, which combine three different reactants in a single step, offer an efficient pathway to complex molecular architectures. Electron-deficient chloropyridines can participate in such reactions. For example, reactions involving amines, carbon disulfide, and electron-deficient chloropyridines have been reported to yield complex heterocyclic products. This highlights the potential of this compound to act as a key building block in multicomponent strategies for the rapid assembly of diverse chemical libraries.

Table 2: Examples of Coupling Reactions with Related Chloropyridines

| Substrate | Coupling Partner | Reaction Type | Product Type | Reference(s) |

| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Suzuki-Miyaura | 2,6-Dialkylpyridine | epo.org |

| 2,3,5-Trichloropyridine | Arylboronic acids | Suzuki-Miyaura | 3,5-Dichloro-2-arylpyridines |

Regioselectivity and Stereochemical Control in Reactions of 5,6 Dichloropyridine 3 Carbonyl Chloride

Directing Effects of Substituents on Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring in 5,6-dichloropyridine-3-carbonyl chloride is heavily influenced by the electronic properties and positions of its substituents. The pyridine ring is inherently electron-deficient, a characteristic that is intensified by the presence of three strongly electron-withdrawing groups: two chlorine atoms at positions 5 and 6, and a carbonyl chloride group at position 3. This pronounced electron deficiency deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).

The directing effects of these substituents determine the position of attack for incoming nucleophiles. In dichloropyridine systems, the nature of the substituents profoundly influences the regioselectivity of reactions like metalation. For instance, the lithiation of 3,5-dichloropyridine occurs regioselectively at the C4 position, which is flanked by the two chloro groups znaturforsch.comresearchgate.net. While the specific substitution pattern of this compound is different, the principle that substituents direct the reaction site remains central.

In related systems, such as 3-substituted 2,6-dichloropyridines, the characteristics of the group at the 3-position are critical in directing nucleophilic attack to either the C2 or C6 position researchgate.net. Studies have shown that the steric bulk of the C3 substituent is a determining factor; bulkier groups tend to direct substitution to the more accessible C6 position researchgate.net. Furthermore, the electronic nature of the C3 substituent plays a key role. For example, in acetonitrile, a 3-carboxylate or 3-amide group favors the formation of the 2-isomer, whereas a 3-cyano or 3-trifluoromethyl group directs the reaction to yield the 6-isomer researchgate.net. This suggests that the strongly electron-withdrawing and sterically demanding carbonyl chloride group at C3 of this compound would exert a powerful directing influence on the regiochemical outcome of its reactions.

| C3-Substituent | Preferred Isomer | Observed Ratio (6-isomer : 2-isomer) |

|---|---|---|

| -COOH (and derivatives) | 2-isomer | 1 : 9 |

| -CN / -CF3 | 6-isomer | 9 : 1 |

Influence of Solvent Systems on Reaction Regioselectivity

The solvent in which a reaction is conducted is not a passive medium but an active participant that can dramatically alter the reaction pathway and product distribution. For reactions involving substituted dichloropyridines, the choice of solvent can switch the preferred position of nucleophilic attack.

Research on the nucleophilic substitution of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine across 21 different solvents demonstrated a strong correlation between solvent properties and regioselectivity researchgate.net. The outcome was primarily dictated by the solvent's ability to act as a hydrogen-bond acceptor, a property quantified by the Kamlet–Taft solvatochromic β parameter researchgate.net.

For example, in dichloromethane (DCM), which is a poor hydrogen-bond acceptor (β = 0.10), the reaction showed a high preference for substitution at the 2-position, with a 16:1 regioselectivity researchgate.net. In stark contrast, when the reaction was performed in dimethyl sulfoxide (DMSO), a strong hydrogen-bond acceptor (β = 0.76), the selectivity was inverted, favoring the 6-isomer with a 2:1 ratio researchgate.net. This reversal highlights the critical role of specific solvent-solute interactions in stabilizing transition states and directing the reaction to a specific site. Such solvent effects are a powerful tool for chemists to control the outcome of a reaction by simply changing the solvent system bg.ac.rs.

| Solvent | Kamlet-Taft β Parameter | Regioselectivity (2-isomer : 6-isomer) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Acetonitrile | 0.31 | ~9 : 1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |

Theoretical Models for Predicting Site Selectivity (e.g., Verloop Steric Parameters, Solvatochromic Parameters)

To rationalize and predict the regioselectivity of reactions, theoretical and computational models are invaluable. These models provide quantitative measures for the steric and electronic properties of molecules and the influence of the solvent, allowing for the prediction of reaction outcomes.

Verloop Steric Parameters

Steric hindrance is a crucial factor in determining reaction pathways. The Verloop steric parameters are a set of descriptors that define the size and shape of a substituent. In a study of 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution was found to correlate in a statistically significant manner with the Verloop B1 parameter, which represents the smallest width of the substituent researchgate.net. This correlation indicates that the steric bulk of the substituent at the 3-position directly impacts the accessibility of the adjacent 2- and 6-positions for the incoming nucleophile, with wider substituents favoring attack at the more distant 6-position researchgate.net.

Solvatochromic Parameters

The influence of solvents on reaction selectivity can be effectively modeled using solvatochromic parameters, such as those developed by Kamlet and Taft bg.ac.rs. These parameters quantify different aspects of solvent-solute interactions:

α: The solvent's hydrogen-bond donating (HBD) ability.

β: The solvent's hydrogen-bond accepting (HBA) ability.

π *: The solvent's dipolarity/polarizability.

For the nucleophilic substitution on a 2,6-dichloropyridine (B45657) derivative, the regioselectivity (Rsel) could be accurately predicted using the Kamlet–Taft equation: Rsel = 1.28990 + 0.03992α – 0.59417β – 0.46169π* researchgate.net. The high coefficient for the β parameter in this equation confirms that the solvent's hydrogen-bond acceptor capability is the dominant factor controlling the reaction's regioselectivity researchgate.net. This quantitative model serves as a powerful predictive tool for synthetic planning. Other advanced models using descriptors like molecular electrostatic potential (ESP) and electron affinity (EA) have also proven effective in accurately predicting site selectivity for SNAr reactions on complex halogenated substrates nih.gov.

| Solvent | α (HBD ability) | β (HBA ability) | π* (Polarity) |

|---|---|---|---|

| Dichloromethane | 0.13 | 0.10 | 0.82 |

| Acetonitrile | 0.19 | 0.31 | 0.75 |

| Dimethyl Sulfoxide | 0.00 | 0.76 | 1.00 |

Computational and Theoretical Studies of 5,6 Dichloropyridine 3 Carbonyl Chloride

Electronic Structure and Molecular Orbital Analysis

Theoretical and computational chemistry offer powerful tools for understanding the intrinsic properties of molecules like 5,6-dichloropyridine-3-carbonyl chloride. By modeling its electronic structure, we can predict its reactivity, identify sites susceptible to chemical attack, and comprehend its interaction with other molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. youtube.com It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comacs.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability.

A molecule with a high-energy HOMO is a better electron donor (nucleophile), while a molecule with a low-energy LUMO is a better electron acceptor (electrophile). youtube.com A small HOMO-LUMO gap generally signifies high polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the pyridine (B92270) ring is substituted with three electron-withdrawing groups: two chlorine atoms and a carbonyl chloride group. These substituents are expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted pyridine. The acyl chloride group, in particular, is a strong electrophilic center. Computational studies on related chloropyridines and diazines show that the selection of the correct frontier orbital (e.g., LUMO vs. LUMO+1) is critical for accurately correlating with nucleophilic substitution reactivity. wuxiapptec.comwuxibiology.com The LUMO of this compound is expected to have significant localization on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy gap is anticipated to be relatively small, indicative of a reactive species.

To illustrate the typical energy ranges for related compounds, the following table presents calculated HOMO-LUMO data for other pyridine derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.68 | -0.47 | 6.21 |

| 2-chloropyridine | -6.91 | -0.89 | 6.02 |

| 4-pyrrolidino pyridine | -5.10 | -0.15 | 4.95 |

This table is illustrative and presents data from computational studies on related pyridine compounds to provide context for the expected electronic properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netrsc.org

In substituted pyridines, the lone pair of electrons on the nitrogen atom consistently creates a region of strong negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. rsc.orgnih.gov Conversely, the hydrogen atoms attached to the ring typically exhibit positive potential.

For this compound, the MEP map would be significantly influenced by its substituents.

Negative Potential: The most negative potential is expected to be localized on the pyridine nitrogen atom, although its intensity would be reduced by the electron-withdrawing effect of the adjacent chlorine atom at position 6. nih.gov The oxygen atom of the carbonyl group would also represent a site of high electron density and negative potential.

Positive Potential: The most significant region of positive potential is predicted to be centered on the carbonyl carbon. This high positive potential makes it an exceptionally strong electrophilic site, highly susceptible to attack by nucleophiles. The hydrogen atom at position 4 of the pyridine ring would also exhibit a positive potential.

This distribution of electrostatic potential confirms the dual reactivity of the molecule: the pyridine nitrogen acts as a nucleophilic/basic center, while the carbonyl carbon is the primary electrophilic center.

Intermolecular charge transfer (ICT) is a critical phenomenon in molecular interactions, including crystal packing and the formation of donor-acceptor complexes. researchgate.net These interactions involve the transfer of electron density from an electron-rich region of one molecule (donor) to an electron-deficient region of another (acceptor). Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions. aip.org

The electronic structure of this compound makes it a potent participant in ICT interactions. The electron-deficient pyridine ring, depleted of charge by the chlorine and carbonyl chloride groups, can act as an electron acceptor. The carbonyl group itself is a strong π-acceptor. In the presence of an electron donor molecule, charge transfer could occur towards the π-system of the pyridine ring or directly towards the carbonyl group. These interactions are crucial for understanding its behavior in condensed phases and its ability to form complexes with other molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are key to understanding its reactivity. Conformational analysis and molecular dynamics simulations provide insight into these aspects.

A critical conformational feature of this molecule is the rotation around the single bond connecting the carbonyl group to the pyridine ring. This rotation gives rise to two principal planar conformers: a cis form, where the carbonyl double bond is oriented towards the nitrogen atom, and a trans form, where it is oriented away. Computational studies using Density Functional Theory (DFT) on the related 3-pyridinecarbonyl chloride have shown that the cis conformer is more stable in the gas phase, with a rotational barrier of 5.48 kcal/mol to the trans conformer. researchgate.net For this compound, the presence of the chlorine atom at position 5 would likely introduce steric hindrance, potentially influencing the relative stability of the conformers and the energy barrier to rotation.

Molecular dynamics (MD) simulations could further elucidate the molecule's dynamic behavior in different environments, such as various solvents. nih.gov MD simulations model the movement of atoms over time, providing a picture of conformational flexibility, solvent interactions, and the stability of different conformers in solution. researchgate.net For this compound, MD studies could reveal how solvent polarity affects the preference for the cis or trans conformer and how solvent molecules arrange around the reactive carbonyl chloride group.

Reaction Pathway Modeling and Energy Profile Calculations

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution. chemguide.co.uksavemyexams.com A typical reaction for this compound would involve the attack of a nucleophile (e.g., water, an alcohol, or an amine) on the electrophilic carbonyl carbon. savemyexams.com

Computational modeling of such a reaction would proceed by:

Reactant Complex Formation: Modeling the initial approach of the nucleophile to the carbonyl carbon.

Transition State Identification: Locating the highest energy point on the reaction coordinate, corresponding to the formation of a tetrahedral intermediate. This is the rate-determining step, and its energy determines the reaction rate.

Intermediate and Product Formation: Modeling the collapse of the tetrahedral intermediate, leading to the expulsion of the chloride ion and the formation of the new acylated product and hydrogen chloride.

By calculating the energy at each of these points, a detailed reaction profile can be generated. This allows for a quantitative understanding of the molecule's reactivity and can be used to predict how changes in the nucleophile or reaction conditions would affect the reaction outcome. For example, pyridine itself can act as a nucleophilic catalyst in acylation reactions, forming a highly reactive acylpyridinium intermediate. stackexchange.comechemi.com Modeling this catalytic pathway would provide insight into its mechanism and efficiency.

Strategic Applications of 5,6 Dichloropyridine 3 Carbonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The trifunctional nature of 5,6-dichloropyridine-3-carbonyl chloride makes it an ideal starting material for the synthesis of complex, fused heterocyclic systems. The differential reactivity of the carbonyl chloride and the two ring-bound chlorine atoms can be exploited to build additional rings onto the pyridine (B92270) core in a controlled manner.

The highly electrophilic carbonyl chloride group typically reacts first with binucleophiles (compounds containing two nucleophilic centers, such as amino alcohols, aminothiols, or diamines). This initial acylation reaction forms an amide, ester, or thioester linkage, tethering the binucleophile to the pyridine ring. The subsequent step often involves an intramolecular nucleophilic aromatic substitution (SNAr), where the second nucleophilic group displaces one of the adjacent chlorine atoms (usually at the C6 position) to form a new five-, six-, or seven-membered ring. This strategy provides a direct route to various pyrido-fused heterocycles, which are prevalent scaffolds in biologically active compounds.

For instance, reaction with a 1,2-aminoalcohol could lead to the formation of a pyrido-oxazine ring system. Similarly, using a 1,2-diamine would pave the way for pyrido-diazepine or pyrido-imidazole architectures, depending on the linker length and reaction conditions. The fusion of heterocyclic rings in this manner often results in rigid, planar structures that can interact effectively with biological targets. ias.ac.in

Precursor in the Synthesis of Functionally Substituted Pyridines

This compound is a key precursor for creating a diverse library of functionally substituted pyridines. The three reactive sites on the molecule can be modified selectively through various organic reactions.

Reactions at the Carbonyl Group: The acid chloride functionality is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. libretexts.org

Amidation: Reaction with primary or secondary amines yields the corresponding 5,6-dichloronicotinamides.

Esterification: Treatment with alcohols in the presence of a base produces 5,6-dichloronicotinate esters.

Hydrolysis: Reaction with water converts the carbonyl chloride back to the corresponding carboxylic acid, 5,6-dichloronicotinic acid.

Reactions at the Ring Chlorine Atoms: The chlorine atoms at the C5 and C6 positions are susceptible to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The C6 position is generally more activated towards nucleophilic attack due to its ortho position relative to the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles like alkoxides, thiolates, or amines can displace one or both chlorine atoms, allowing for the introduction of ether, thioether, or amino functionalities.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enable the formation of new carbon-carbon or carbon-nitrogen bonds. acs.orgpolyu.edu.hk For example, reacting a derivative like 2,6-dichloronicotinic acid with boronic acids in the presence of a palladium catalyst can selectively introduce aryl or heteroaryl groups at the C6 position. acs.org

This multi-faceted reactivity allows for the synthesis of pyridines with tailored substitution patterns, which is crucial for tuning the electronic and steric properties of the final molecule.

Table 1: Selective Functionalization Reactions

| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| C3-Carbonyl Chloride | Nucleophilic Acyl Substitution | Alcohols (R-OH) | Ester (-COOR) |

| C3-Carbonyl Chloride | Nucleophilic Acyl Substitution | Amines (R-NH2) | Amide (-CONHR) |

| C5/C6-Chlorine | Nucleophilic Aromatic Substitution | Alkoxides (R-O⁻) | Ether (-OR) |

| C5/C6-Chlorine | Suzuki Coupling | Boronic Acids (R-B(OH)2) | Aryl/Alkyl (-R) |

| C5/C6-Chlorine | Buchwald-Hartwig Amination | Amines (R-NH2) | Amino (-NHR) |

Role in Medicinal Chemistry and Agrochemical Research (Focus on Synthetic Routes and Scaffolds)

The substituted pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. semanticscholar.orgacs.org this compound provides a direct entry point to novel derivatives for these applications. Its utility lies in its capacity to act as an intermediate for molecules where the dichloropyridine core is essential for biological activity or serves as a template for further chemical diversification.

In agrochemical research, pyridine derivatives are found in numerous herbicides, fungicides, and insecticides. semanticscholar.org For instance, combining a substituted phenoxy group with a pyrimidine (B1678525) ring has been a successful strategy for creating new fungicides and herbicide safeners. acs.org The synthetic versatility of this compound allows for the systematic modification of the pyridine core to optimize activity, selectivity, and pharmacokinetic properties. A common synthetic route involves first converting the carbonyl chloride to a stable amide or ester, followed by selective cross-coupling at the C6 position and a different functionalization at the C5 position to generate a library of test compounds.

In medicinal chemistry, the pyridine ring is a common feature in many approved drugs. The ability to introduce various functional groups onto the 5,6-dichloropyridine scaffold is critical for exploring structure-activity relationships (SAR). For example, the synthesis of a series of amides via reaction with different amines, followed by a Suzuki coupling to introduce an aryl group at C6, can generate molecules with diverse properties for screening against biological targets such as kinases, GPCRs, or ion channels. The chlorine atoms can also act as bioisosteres for other groups or provide a point for metabolic stability.

Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex, often drug-like molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate. chimia.ch Derivatives of this compound are well-suited for LSF strategies.

After initial elaboration of the carbonyl chloride and one of the chlorine atoms, the remaining C-H bonds on the pyridine ring (at C2 and C4) and potentially a remaining C-Cl bond become targets for LSF. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov For example, palladium-catalyzed C-H arylation or amination could be directed to the C4 position of a 5,6-dichloropyridine derivative, a position that is often difficult to functionalize through classical methods. nih.gov The success of such reactions depends on overcoming the challenge of regioselectivity, as there are often multiple C-H bonds available for activation. nih.gov

Another LSF approach involves the selective transformation of the remaining chlorine atom. If a derivative containing a single chlorine at the C5 position is synthesized, this C-Cl bond can be targeted for various cross-coupling reactions. Modern photoredox catalysis, often in combination with nickel, has expanded the scope of such couplings, allowing them to proceed under milder conditions and with greater functional group tolerance, which is critical when working with complex, multi-functionalized molecules. uni-regensburg.de

Table 2: Potential Late-Stage Functionalization Strategies

| Target Site on Derivative | Methodology | Potential Transformation | Reference Concept |

|---|---|---|---|

| C4-H Bond | Directed C-H Activation | Arylation, Alkylation, Amination | nih.govnih.gov |

| C2-H Bond | Transition-Metal Catalysis | Borylation, Cyanation | nih.gov |

| Remaining C5-Cl Bond | Photoredox/Nickel Dual Catalysis | Cross-coupling with weak nucleophiles | uni-regensburg.de |

Future Research Directions and Innovations

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or phosgene, which pose significant environmental and safety concerns. A primary direction for future research is the development of greener alternatives that minimize hazardous waste and energy consumption.

One promising approach involves the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over solid acid catalysts, such as zeolites, to produce the core pyridine (B92270) structure. rsc.org Research has shown that pyridines can be generated with a carbon yield of up to 35.6% using an HZSM-5 zeolite catalyst. rsc.org The main reaction pathway is believed to proceed through the dehydration of glycerol to acrolein, which then reacts with ammonia to form pyridines. rsc.org Adapting such biomass-based routes to produce functionalized and chlorinated pyridines represents a significant but valuable challenge for sustainable chemistry.

Another avenue is the exploration of green and reusable catalysts, such as ionic liquids. For instance, choline (B1196258) chloride-ZnCl2 has been identified as an effective and reusable ionic liquid catalyst for synthesizing pyranopyrimidine derivatives, highlighting the potential for these systems in heterocyclic chemistry. researchgate.net The development of catalytic systems that can generate the acyl chloride group directly from the corresponding carboxylic acid using less hazardous reagents is a critical goal.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Starting Materials | Fossil fuel-based precursors | Biomass-derived materials (e.g., glycerol) rsc.org |

| Reagents | Thionyl chloride, phosgene, oxalyl chloride stackexchange.comorganicchemistrytutor.com | Catalytic systems, potentially avoiding harsh chlorinating agents |

| Catalysts | Often stoichiometric reagents | Reusable solid acids (e.g., zeolites), ionic liquids rsc.orgresearchgate.net |

| Byproducts | Acidic gases (SO₂, HCl) youtube.com | Water, fewer hazardous byproducts |

| Efficiency | High yield but poor atom economy | Potentially lower yields currently, but higher atom economy |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to improving the synthesis and subsequent reactions of pyridine acyl chlorides. Future research will likely focus on discovering novel catalysts that offer greater control over reactivity and selectivity.

For the synthesis of the acyl chloride itself, methods that move away from expensive starting materials are desirable. For example, a patented method for synthesizing 6-chloropyridine-3-carbonyl chloride utilizes an iron(III) chloride or zinc chloride catalyst to perform a hydrolysis reaction on the more affordable 2-chloro-5-trichloromethylpyridine. google.com This demonstrates the power of catalysis to enable more economical synthetic routes.

In the reactions of pyridine acyl chlorides, pyridine and its derivatives can themselves act as nucleophilic catalysts. stackexchange.comechemi.com The reaction proceeds through an acylpyridinium ion intermediate, which is more reactive than the initial acyl chloride. reddit.comlsu.edu The development of advanced organocatalytic systems, potentially based on chiral 2-aminobenzimidazole (B67599) or other bifunctional scaffolds, could enable highly enantioselective transformations. mdpi.com Furthermore, the application of modern catalytic techniques like photocatalysis and electrocatalysis, which can facilitate reactions under mild conditions, represents a frontier in pyridine chemistry. numberanalytics.com

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of new chemical reactions have been revolutionized by automated synthesis and high-throughput experimentation (HTE). acs.org These technologies allow for the rapid screening of vast arrays of catalysts, ligands, solvents, and reaction conditions in a time- and material-efficient manner. acs.orgacs.orgresearchgate.net

HTE is particularly valuable for tackling complex synthetic challenges where conventional methods fail. researchgate.net For instance, in developing a cross-coupling reaction using 5,6-dichloropyridine-3-carbonyl chloride, an HTE workflow could screen hundreds of palladium precursors and ligands to identify a catalyst that provides high yield and selectivity for a desired transformation. acs.organalytical-sales.com This parallel approach accelerates the discovery of optimal conditions that might be missed in traditional, sequential experimentation. acs.org

Software platforms like phactor™ are being developed to streamline the design, execution, and analysis of HTE arrays, making these powerful techniques more accessible to chemistry labs. nih.gov The integration of HTE is expected to accelerate the discovery of novel applications for pyridine acyl chlorides by enabling the rapid exploration of diverse chemical reaction spaces. acs.org

Table 2: HTE Workflow for Reaction Optimization

| Step | Description | Example Application |

|---|---|---|

| 1. Array Design | Design an array of experiments varying key parameters (e.g., catalyst, ligand, solvent, base). nih.gov | Screening 24 different ligands for a nickel-catalyzed C-C coupling reaction. nih.gov |

| 2. Stock Solution Prep | Prepare stock solutions of all reagents and substrates. | Creating solutions of this compound, a coupling partner, catalysts, and bases. |

| 3. Robotic Dosing | Use automated liquid handlers to dispense precise amounts of stock solutions into microplates. nih.gov | Dosing reagents into a 96-well plate to test 96 unique reaction conditions simultaneously. |

| 4. Reaction & Analysis | Run the reactions under controlled conditions and analyze the outcomes using high-throughput techniques like UPLC-MS. acs.org | Quantifying product yield for each of the 96 reactions to identify optimal conditions. |

| 5. Data Visualization | Analyze the large dataset to identify trends and "hits." nih.gov | Plotting yield against catalyst and ligand choice to find the most effective combination. |

Expansion of Reaction Scope and Derivatization Strategies for Pyridine Acyl Chlorides

As highly reactive electrophiles, acyl chlorides are valuable intermediates for creating a wide range of derivatives through nucleophilic acyl substitution. organicchemistrytutor.comyoutube.com A key area of future research is to expand this scope beyond traditional reactions with alcohols and amines to include more advanced and selective transformations.

One important application is in the field of chemical analysis, where derivatization is used to enhance the detection of molecules by techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Acyl chlorides are used to introduce tags that improve ionization efficiency or confer UV activity. For example, various pyridine-carboxylic acid chlorides are used to derivatize hydroxysteroids, making them easier to analyze by LC-MS. researchgate.net Similarly, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) can be used for the trace analysis of residual acyl chlorides in pharmaceutical substances. nih.govresearchgate.net

A more significant expansion of reaction scope involves leveraging transition-metal catalysis to engage the acyl chloride group in cross-coupling reactions. acs.org This opens up possibilities for forming C-C, C-N, and C-O bonds in ways that are not achievable through simple acyl substitution, providing milder alternatives to traditional methods. acs.org The discovery of new catalysts and reaction conditions through HTE will be instrumental in unlocking the full potential of pyridine acyl chlorides as building blocks for complex molecules. researchgate.net

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 5,6-dichloropyridine-3-carbonyl chloride?

Answer:

Synthesis typically involves chlorination of pyridine derivatives. A common approach is reacting 3-pyridinecarboxylic acid with thionyl chloride (SOCl₂) under reflux, followed by selective dichlorination at the 5,6-positions using phosphorus oxychloride (POCl₃) . Characterization requires:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., DFT) to confirm substitution patterns.

- Mass spectrometry : Validate molecular weight (208.06512 g/mol) and fragmentation patterns .

- Elemental analysis : Ensure stoichiometric alignment with the formula C₆H₃Cl₂NOS.

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Answer:

Contradictions often arise from variations in catalytic systems or solvent effects. Methodological steps include:

- Re-evaluate reaction conditions : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvents (polar aprotic vs. ethers) to identify sensitivity .

- Monitor intermediates : Use in-situ FTIR or HPLC to detect transient species (e.g., acyl chlorides vs. pyridyl radicals) that may influence reactivity .

- Leverage computational chemistry : Model steric/electronic effects of chlorine substituents on transition states using Gaussian or ORCA software .

Basic: What are the primary reaction pathways for this compound in organic synthesis?

Answer:

Key reactions focus on the carbonyl chloride and pyridine moieties:

- Nucleophilic acyl substitution : React with amines to form amides (e.g., 4,6-dichloronicotinamide derivatives) .

- Electrophilic aromatic substitution : Chlorine substituents direct further functionalization (e.g., Suzuki coupling at the 2-position) .

- Hydrolysis : Controlled aqueous workup yields 5,6-dichloropyridine-3-carboxylic acid, a precursor for metal-organic frameworks (MOFs) .

Advanced: How can researchers optimize reaction conditions to minimize by-products during amidation?

Answer:

By-product formation (e.g., dimerization or dechlorination) can be mitigated via:

- Temperature control : Maintain reactions below 0°C to suppress thermal decomposition .

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance selectivity for amide bond formation .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

- Real-time monitoring : Employ LC-MS to track by-product formation and adjust stoichiometry dynamically .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and a fume hood due to its corrosive and lachrymatory properties .

- Waste management : Neutralize residual reagent with sodium bicarbonate before disposal, and segregate waste for incineration to avoid environmental release of chlorinated by-products .

- Emergency procedures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) for synthesized derivatives?

Answer:

- Isotopic labeling : Synthesize C-labeled analogs to confirm peak assignments.

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may deshield specific protons .

- X-ray crystallography : Resolve ambiguities by determining crystal structures of derivatives .

- Cross-validate with literature : Use databases like Reaxys or SciFinder to compare spectral data for analogous compounds .

Basic: What analytical techniques are essential for purity assessment of this compound?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity .

- TLC : Monitor reactions with silica plates (ethyl acetate/hexane eluent) and visualize under UV or iodine vapor.

- Karl Fischer titration : Quantify water content (<0.1% for anhydrous conditions) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase for pesticide studies) .

- Reaction pathway mapping : Identify energy barriers for key steps (e.g., amidation vs. hydrolysis) using transition state theory .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions : Keep under anhydrous argon at -20°C to prevent hydrolysis.

- Container material : Use amber glass vials to avoid photodegradation .

- Stability monitoring : Conduct periodic NMR/HPLC checks to detect degradation (e.g., carboxylic acid formation) .

Advanced: How can researchers design experiments to study the environmental fate of this compound?

Answer:

- Hydrolysis kinetics : Measure degradation rates in buffered solutions (pH 3–9) at 25–50°C using UV-Vis spectroscopy .

- Photolysis studies : Expose samples to UV light (λ = 254 nm) and analyze by GC-MS for chlorinated breakdown products .

- Ecotoxicology assays : Test acute toxicity on Daphnia magna or algae to assess aquatic impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.